(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine
Description
(2R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanamine (CAS: 1820858-45-4) is a chiral amine featuring a norbornene (bicyclo[2.2.1]hept-5-ene) backbone with a methylamine substituent at the 2R position. Its molecular formula is C₈H₁₃N (MW: 123.20 g/mol), and its rigid bicyclic structure confers unique steric and electronic properties . The compound is commercially available as a racemic mixture or in enantiopure form, with applications in polymer crosslinking, supramolecular chemistry, and pharmaceutical synthesis .
Properties
IUPAC Name |
[(2R)-2-bicyclo[2.2.1]hept-5-enyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5,9H2/t6?,7?,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBALIGLOMYEKN-RRQHEKLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2CC1C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine: undergoes various types of chemical reactions:
Oxidation: The amine group can be oxidized to form bicyclo[2.2.1]hept-5-en-2-one using oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid) .
Reduction: The compound can be further reduced to form bicyclo[2.2.1]heptane derivatives using LiAlH4 or NaBH4 .
Substitution Reactions: The amine group can undergo substitution reactions with alkyl halides to form alkylated derivatives .
Common Reagents and Conditions:
Oxidation: m-CPBA, room temperature.
Reduction: LiAlH4, ether solvent, 0°C to room temperature.
Substitution: Alkyl halides, polar aprotic solvents, room temperature.
Major Products Formed:
Oxidation: Bicyclo[2.2.1]hept-5-en-2-one.
Reduction: Bicyclo[2.2.1]heptane derivatives.
Substitution: Alkylated derivatives.
Scientific Research Applications
(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine: has diverse applications in scientific research:
Chemistry: It serves as a versatile synthetic intermediate in the construction of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications in drug discovery and development.
Industry: It is utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which (2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Binding: It can act as a ligand for receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2-[(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl]ethanamine
- Molecular Formula : C₉H₁₅N (MW: 137.22 g/mol).
- Key Differences : Ethylamine chain instead of methylamine; (1S,2S,4S) stereochemistry.
1-Bicyclo[2.2.1]hept-2-yl-ethylamine
- Molecular Formula : C₉H₁₅N (MW: 137.22 g/mol).
- Key Differences: Ethylamine substituent at position 2 of the bicycloheptane (non-enriched) backbone.
- Applications: Used in Diels-Alder reactions due to the norbornene diene system .
Bicyclo[2.2.1]heptane-2,3-diyldimethanamine
Stereochemical Variants
Endo vs. Exo Isomerism
- Example: Silane derivatives of norbornene show distinct reactivity based on endo/exo configurations. For instance, (2R)-exo isomers dominate in Diels-Alder reactions due to favorable transition-state geometry, while endo isomers are less reactive .
- Relevance to Target Compound : The 2R configuration in (2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine may enhance nucleophilic attack efficiency compared to 2S isomers .
Racemic vs. Enantiopure Forms
- Commercial samples of bicycloheptenylmethanamines are often sold as racemic mixtures (e.g., TCI Chemicals’ “mixture of isomers”) . Enantiopure forms require chiral resolution or asymmetric synthesis, as seen in pharmaceutical intermediates .
Epoxide Reactions
- The target amine reacts with epoxides (e.g., 2-(phenoxymethyl)oxirane) to form amino alcohols at 1:1 or 1:2 reagent ratios. Ethylamine analogues (e.g., ) exhibit slower kinetics due to steric hindrance .
Polymer Chemistry
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | MW (g/mol) | Substituent Position | Key Feature |
|---|---|---|---|---|
| This compound | C₈H₁₃N | 123.20 | 2R (methylamine) | Chiral, norbornene backbone |
| 2-[(1S,2S,4S)-Bicyclo...ethanamine | C₉H₁₅N | 137.22 | 2 (ethylamine) | Increased steric bulk |
| Bicyclo[2.2.1]heptane-2,3-diyldimethanamine | C₉H₁₈N₂ | 154.25 | 2,3 (methanamine) | Rigid diamine for drug design |
Table 2: Reactivity Comparison
| Compound | Reaction with Epoxides | Diels-Alder Activity | Pharmaceutical Use |
|---|---|---|---|
| (2R)-Bicyclo...methanamine | Fast (1:1/1:2 ratio) | Moderate | Polymer crosslinking |
| 1-Bicyclo[2.2.1]hept-2-yl-ethylamine | Slow | High | Organic synthesis |
| (1S,4R)-Bicyclo[2.2.1]heptan-2-amine | N/A | Low | CXCR2 antagonist synthesis |
Biological Activity
(2R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanamine, a bicyclic amine, has garnered attention in recent years for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C₈H₁₃N
- Molecular Weight : 123.20 g/mol
- CAS Number : 95-10-3
- Structural Characteristics : The compound features a bicyclic structure that provides unique steric and electronic properties conducive to biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various enzymes and receptors. The compound's amine group allows it to engage in hydrogen bonding and ionic interactions, which can modulate enzymatic activity and influence cellular pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor, potentially affecting metabolic pathways related to various diseases.
- Receptor Binding : Its structural properties enable it to bind selectively to certain receptors, which may lead to therapeutic effects in conditions such as neurological disorders.
Biological Activity Studies
Numerous studies have investigated the biological activity of this compound, particularly focusing on its pharmacological potential.
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
A study conducted by researchers aimed at evaluating the enzyme inhibitory effects of this compound revealed that the compound effectively inhibited the activity of specific enzymes linked to metabolic disorders. The results indicated a dose-dependent inhibition, suggesting its potential use in therapeutic applications targeting metabolic syndromes.
Case Study 2: Neuroprotective Properties
In another investigation, the neuroprotective effects of the compound were assessed using neuronal cell cultures exposed to oxidative stress. The findings demonstrated that this compound significantly reduced cell death and promoted cell survival, indicating its potential for developing treatments for neurodegenerative diseases .
Case Study 3: Antimicrobial Activity
Research exploring the antimicrobial properties of this compound showed that it possessed inhibitory effects against several bacterial strains, including those resistant to conventional antibiotics. This highlights its potential role as a lead compound in the development of new antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
